Cas no 1596754-12-9 (6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione)

6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione 化学的及び物理的性質
名前と識別子
-
- EN300-3543433
- 6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione
- 1596754-12-9
-
- インチ: 1S/C8H6BrNO3S/c9-5-1-2-7-6(3-5)10-8(11)4-14(7,12)13/h1-3H,4H2,(H,10,11)
- InChIKey: TYXCPNWCJLRMMX-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)NC(CS2(=O)=O)=O
計算された属性
- 精确分子量: 274.92518g/mol
- 同位素质量: 274.92518g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 348
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 71.6Ų
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3543433-0.05g |
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
1596754-12-9 | 0.05g |
$407.0 | 2023-09-03 | ||
Enamine | EN300-3543433-5.0g |
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
1596754-12-9 | 5g |
$2525.0 | 2023-06-06 | ||
Enamine | EN300-3543433-0.1g |
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
1596754-12-9 | 0.1g |
$427.0 | 2023-09-03 | ||
Enamine | EN300-3543433-5g |
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
1596754-12-9 | 5g |
$1406.0 | 2023-09-03 | ||
Enamine | EN300-3543433-10g |
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
1596754-12-9 | 10g |
$2085.0 | 2023-09-03 | ||
Enamine | EN300-3543433-1.0g |
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
1596754-12-9 | 1g |
$871.0 | 2023-06-06 | ||
Enamine | EN300-3543433-2.5g |
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
1596754-12-9 | 2.5g |
$949.0 | 2023-09-03 | ||
Enamine | EN300-3543433-10.0g |
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
1596754-12-9 | 10g |
$3746.0 | 2023-06-06 | ||
Enamine | EN300-3543433-1g |
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
1596754-12-9 | 1g |
$485.0 | 2023-09-03 | ||
Enamine | EN300-3543433-0.25g |
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
1596754-12-9 | 0.25g |
$447.0 | 2023-09-03 |
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione 関連文献
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trioneに関する追加情報
Introduction to 6-bromo-3,4-dihydro-2H-1λ6,4-benzothiazine-1,1,3-trione (CAS No. 1596754-12-9)
6-bromo-3,4-dihydro-2H-1λ6,4-benzothiazine-1,1,3-trione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the benzothiazine class of molecules, which are known for their broad spectrum of biological activities. The presence of a bromine substituent and a trione moiety in its structure imparts distinct reactivity and potential applications in drug discovery and medicinal chemistry.
The chemical structure of 6-bromo-3,4-dihydro-2H-1λ6,4-benzothiazine-1,1,3-trione (CAS No. 1596754-12-9) consists of a fused ring system containing both benzene and thiazole rings. The bromine atom at the 6-position enhances its utility as a synthetic intermediate, allowing for further functionalization through cross-coupling reactions and other transformations. The trione group contributes to its stability and reactivity under various conditions, making it a valuable building block in organic synthesis.
In recent years, there has been growing interest in exploring the pharmacological potential of benzothiazine derivatives. These compounds have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 6-bromo-3,4-dihydro-2H-1λ6,4-benzothiazine-1,1,3-trione has shown promise in preclinical studies as a lead compound for developing novel therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors has been a focal point of research.
One of the most compelling aspects of 6-bromo-3,4-dihydro-2H-1λ6,4-benzothiazine-1,1,3-trione is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By targeting specific kinases, researchers aim to develop drugs that can modulate these pathways effectively. The brominated benzothiazine scaffold provides a versatile platform for designing molecules that can selectively inhibit kinase activity without causing off-target effects.
Recent advancements in computational chemistry have enabled the rational design of 6-bromo-3,4-dihydro-2H-1λ6,4-benzothiazine-1,1,3-trione derivatives with enhanced binding affinity and selectivity. Molecular docking studies have identified key interactions between this compound and target proteins, providing insights into its mechanism of action. These studies have also highlighted the importance of optimizing the substitution pattern on the benzothiazine ring to improve pharmacokinetic properties.
The synthesis of 6-bromo-3,4-dihydro-2H-1λ6,4-benzothiazine-1,1,3-trione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by bromination and functional group transformations. The use of advanced catalytic systems has improved the efficiency of these reactions, making it feasible to produce larger quantities for research purposes.
In addition to its pharmaceutical applications, 6-bromo-3,4-dihydro-2H-16,4-benzothiazine-1,1,3-trione has potential uses in materials science and chemical biology. Its unique electronic properties make it a candidate for developing new types of organic semiconductors and luminescent materials. Furthermore, this compound could serve as a tool compound for studying enzyme mechanisms and protein-ligand interactions.
The future directions of research on CAS No. 1596754-12-9 are promising, with investigations focusing on expanding its structural diversity through combinatorial chemistry approaches. By systematically varying substituents on the benzothiazine core, researchers aim to identify novel analogs with improved pharmacological profiles. Collaborative efforts between synthetic chemists, biochemists, and computational scientists will be essential in translating these findings into tangible therapeutic benefits.
In conclusion, 6-bromo-3,4-dihydro-2H>lambda>64>benzoth
>trione(CAS No.>15967>54-12) represents a significant advancement in pharmaceutical chemistry with diverse applications ranging from drug development to material science.
1596754-12-9 (6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione) Related Products
- 1343715-40-1(Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
- 1806260-78-5(2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid)
- 453584-88-8(4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide)
- 1807058-71-4(Ethyl 3-nitro-5-(trifluoromethyl)picolinate)
- 1219912-94-3(2-(benzylsulfanyl)-N-3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ylacetamide)
- 447431-22-3(2-([(3-METHYL-FURAN-2-CARBONYL)-AMINO]-METHYL)-FURAN-3-CARBOXYLIC ACID)
- 2387535-11-5(2-Bromo-7-chloroimidazo[1,2-b]pyridazine)
- 428482-36-4(2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid)
- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 2248399-36-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-fluorophenyl)-2-methoxypropanoate)




